(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL
Description
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[2-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO/c1-6(15)9(14)7-4-2-3-5-8(7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1 |
InChI Key |
QFQLRAJBKGOONJ-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Oxime Formation and Reduction Route
A well-documented method for related compounds such as 1-erythro-2-amino-1-phenyl-1-propanol involves:
- Reacting 1-(2-trifluoromethylphenyl)-1-hydroxy-2-propanone with hydroxylamine salt in the presence of a base to form the corresponding oxime.
- Using an organic solvent such as di-n-butyl ether or tetrahydrofuran for the reaction medium.
- Maintaining reaction temperature between 0 °C and 30 °C to optimize yield and stereoselectivity.
- Isolating the oxime intermediate by solvent extraction and drying.
- Reducing the oxime with a nickel-aluminum catalyst mixture to yield the amino alcohol.
- Purifying the crude product to obtain the pure (1S,2R) isomer.
This method emphasizes neutralizing the acidic counterpart of hydroxylamine to ensure complete reaction and employs chromatographic techniques to separate stereoisomers effectively.
Chiral Amino Alcohol Synthesis via Fluorinated Aromatic Precursors
Another approach involves:
- Starting from fluorinated aromatic compounds such as 2-fluoro-3-(trifluoromethyl)benzene.
- Introducing the amino group through amination reactions.
- Hydroxylation to install the propan-2-ol moiety.
- Use of chiral catalysts or chiral auxiliaries to control stereochemistry.
- Purification by recrystallization or high-performance liquid chromatography (HPLC).
This route is adapted for industrial scale synthesis and allows for efficient incorporation of the trifluoromethyl group, which influences the compound's electronic and steric properties.
Asymmetric Synthesis via Fluorinated Phenylalanine Derivatives
Recent research has demonstrated asymmetric synthesis of fluorinated aromatic amino acids and derivatives, which can be transformed into amino alcohols:
- Using fluorinated precursors such as tetrafluoro-trifluoromethylphenylalanine derivatives.
- Employing protecting groups like Fmoc for amino acid synthesis.
- Applying acid hydrolysis and subsequent chemical modifications to yield the desired amino alcohol.
- Purification through flash column chromatography and recrystallization.
This method offers precise stereochemical control and is suitable for synthesizing complex fluorinated amino alcohols with high enantiomeric excess.
Reaction Conditions and Purification Details
Analytical Methods for Stereochemical Purity
- Chiral HPLC using C-18 columns with UV detection at 210 nm.
- Mobile phase composed of tetramethylammonium hydroxide buffer mixed with methanol and tetrahydrofuran.
- Resolution between stereoisomers maintained above 2.0 to ensure separation.
- Injection volumes and flow rates optimized for reproducible analysis.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Oxime formation and reduction | Hydroxylamine reaction, Ni-Al catalyst | High stereoselectivity, scalable | Requires careful pH and temp control |
| Fluorinated aromatic amination | Use of fluorinated benzene derivatives | Direct incorporation of CF3 group | Multi-step, may need chiral catalysts |
| Asymmetric synthesis via amino acids | Use of fluorinated phenylalanine derivatives | Precise stereochemical control | Complex synthesis, multiple purification steps |
Research Findings and Notes
- The oxime reduction method provides an efficient route to optically active amino alcohols with good yield and stereoselectivity.
- Incorporation of trifluoromethyl groups significantly affects the electronic nature of the molecule, impacting biological activity and synthetic strategy.
- Asymmetric synthesis via amino acid derivatives allows for structural diversification and is supported by recent advances in fluorinated compound synthesis.
- Purification and stereochemical analysis are critical to ensure the desired (1S,2R) configuration, which is essential for the compound's biological function.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific biological targets, making it useful in various assays and experiments.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The trifluoromethyl group’s position and the inclusion of additional substituents significantly influence molecular behavior. Key analogs include:
Key Observations:
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl): The trifluoromethyl group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature. Chlorine substituents (e.g., 2-Cl in ) further increase molecular polarity and may influence binding interactions in biological systems .
- Predicted vs. Experimental Data: Boiling points and pKa values are often predicted (e.g., via computational models) for rare compounds, while density data may be extrapolated from analogs .
Stereochemical and Functional Group Comparisons
- (1S,2S) vs. (1S,2R) Isomers: describes (1S,2S)-1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol, highlighting how stereochemistry affects hydrogen-bonding capacity and solubility. The (1S,2R) configuration in the target compound may offer distinct spatial arrangements for receptor binding .
- Amino Alcohol Derivatives: Compounds like (2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol () demonstrate the role of N-alkylation in modulating basicity and solubility. The primary amine in the target compound likely increases its reactivity in coupling reactions .
Biological Activity
(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound notable for its diverse biological activities and potential applications in pharmaceuticals. The trifluoromethyl group enhances its lipophilicity, which may contribute to its interaction with various biological targets.
- Molecular Formula : C11H14F3NO
- Molecular Weight : 233.23 g/mol
- IUPAC Name : this compound
Biological Activities
The biological activity of this compound has been investigated across various studies, highlighting its potential in different therapeutic areas.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
The above data suggests a promising antibacterial profile for this compound compared to established antibiotics.
Antiviral Activity
The antiviral potential of compounds containing trifluoromethyl groups has also been documented. Specifically, they have shown efficacy against various viral targets through inhibition of key viral enzymes. The mechanism often involves the disruption of viral replication processes.
Study on Antiviral Efficacy
A study published in MDPI explored the effects of trifluoromethyl-containing compounds on viral replication. The results indicated that these compounds could lower the viral load significantly in vitro, suggesting their potential as antiviral agents in clinical applications .
Research on Anticancer Properties
Another significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes crucial for microbial and viral life cycles.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating its action within target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
